
Iridium--manganese (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium–manganese (1/1) is a compound formed by the combination of iridium and manganese in equal proportions. This compound is known for its unique properties, particularly in the field of magnetism and catalysis. Iridium is a transition metal known for its high density and corrosion resistance, while manganese is recognized for its role in various biological and industrial processes. The combination of these two elements results in a compound with significant potential in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of iridium–manganese (1/1) typically involves the use of high-temperature solid-state reactions. One common method is to mix iridium and manganese powders in stoichiometric amounts and heat them in a controlled atmosphere. The reaction is usually carried out at temperatures ranging from 1000°C to 1500°C to ensure complete formation of the compound .
Industrial Production Methods: In industrial settings, the production of iridium–manganese (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production .
化学反应分析
Types of Reactions: Iridium–manganese (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides of iridium and manganese, while reduction may yield pure iridium and manganese metals .
科学研究应用
Iridium–manganese (1/1) has a wide range of applications in scientific research, including:
作用机制
The mechanism by which iridium–manganese (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalysis, the compound’s high surface area and unique electronic properties enable it to facilitate various chemical reactions efficiently. In biological systems, the compound may interact with cellular components, leading to potential therapeutic effects .
相似化合物的比较
Iridium–manganese (1/1) can be compared with other similar compounds, such as:
Iridium–platinum (1/1): Known for its high catalytic activity and stability, particularly in fuel cell applications.
Manganese–cobalt (1/1): Used in battery technology due to its excellent electrochemical properties.
Iridium–rhodium (1/1): Recognized for its use in high-temperature applications and its resistance to corrosion.
The uniqueness of iridium–manganese (1/1) lies in its combination of magnetic and catalytic properties, making it a versatile compound for various applications .
属性
CAS 编号 |
12142-03-9 |
|---|---|
分子式 |
IrMn |
分子量 |
247.16 g/mol |
IUPAC 名称 |
iridium;manganese |
InChI |
InChI=1S/Ir.Mn |
InChI 键 |
SHMWNGFNWYELHA-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


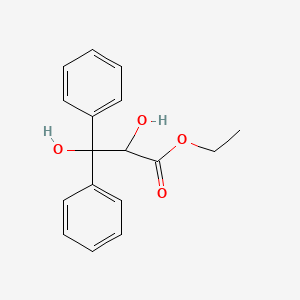
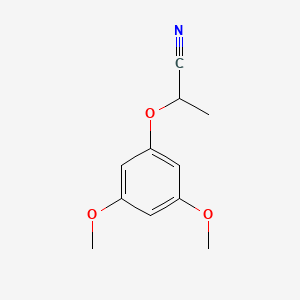
![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
![2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14730649.png)
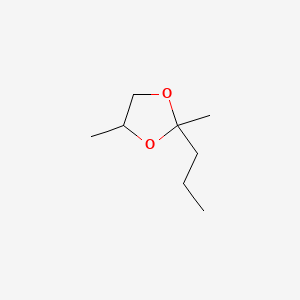
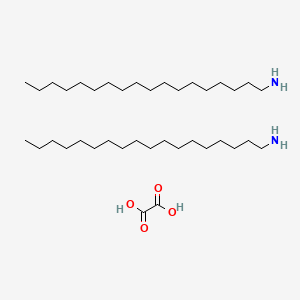
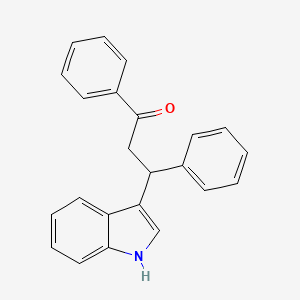
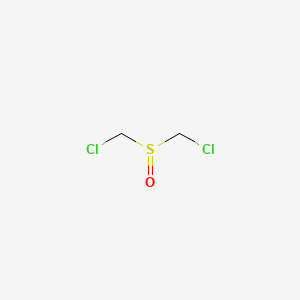
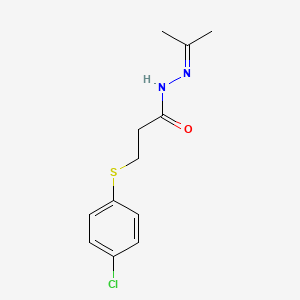
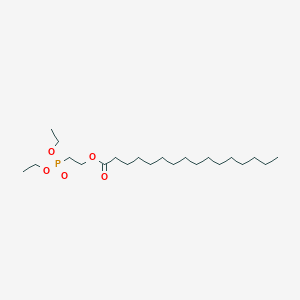
![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)

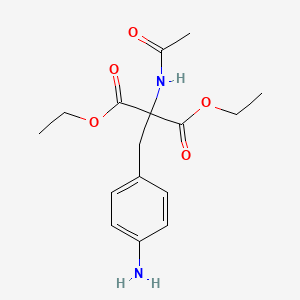
![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)
